2-(4-oxo-1(4H)-quinazolinyl)acetamide 2-(4-oxo-1(4H)-quinazolinyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0225217
InChI: InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-10(15)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H2,11,14)
SMILES: C1=CC=C2C(=C1)C(=O)N=CN2CC(=O)N
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201

2-(4-oxo-1(4H)-quinazolinyl)acetamide

CAS No.:

Cat. No.: VC0225217

Molecular Formula: C10H9N3O2

Molecular Weight: 203.201

* For research use only. Not for human or veterinary use.

2-(4-oxo-1(4H)-quinazolinyl)acetamide -

Specification

Molecular Formula C10H9N3O2
Molecular Weight 203.201
IUPAC Name 2-(4-oxoquinazolin-1-yl)acetamide
Standard InChI InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-10(15)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H2,11,14)
Standard InChI Key AQWGFGYLAPYJQI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N=CN2CC(=O)N

Introduction

Structural Characteristics and Chemical Properties

Physical and Chemical Properties

Table 2.1: Estimated Physical and Chemical Properties of 2-(4-oxo-1(4H)-quinazolinyl)acetamide Based on Similar Quinazolinone Derivatives

PropertyEstimated ValueBasis of Estimation
Molecular Weight~215-230 g/molDerived from comparable quinazolinone structures
Hydrogen Bond Donors1-2Based on structural assessment and similar compounds
Hydrogen Bond Acceptors4-5Based on structural assessment and similar compounds
Rotatable Bonds2-3Based on structural assessment and similar compounds
XLogP30.5-1.5Estimated from related quinazolinone derivatives
AppearanceWhite to off-white crystalline solidConsistent with similar compounds in this class

The compound likely exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water, consistent with the behavior observed in similar quinazolinone derivatives .

Synthesis Methodologies

General Synthetic Approaches for Quinazolinone Derivatives

The synthesis of 2-(4-oxo-1(4H)-quinazolinyl)acetamide can be approached through several established methods used for quinazolinone derivatives. Based on synthetic routes described for similar compounds, potential approaches include:

Cyclization of Anthranilic Acid Derivatives

One common approach involves the reaction of anthranilic acid (2-aminobenzoic acid) with appropriate carbonyl compounds under acidic conditions to form the quinazolinone scaffold. This foundational method provides the basic quinazolinone structure that can be further modified to obtain the desired acetamide derivative.

Improved Synthetic Route

A more reliable approach involves the conversion of the corresponding acid to the acetamide via treatment with thionyl chloride (SOCl₂) followed by reaction with the appropriate amine . This synthetic pathway has been shown to provide better yields and purer products for similar quinazolinone-acetamide derivatives.

Synthetic Challenges

The synthesis of quinazolinone-acetamide derivatives presents several challenges. Research has shown that direct amidation attempts often fail to produce the desired compounds, instead yielding the corresponding acid or resulting in recovery of starting materials . These observations highlight the need for optimized reaction conditions and potentially the use of coupling agents or activation methods for successful amide bond formation.

Biological Activities and Pharmaceutical Relevance

General Biological Activities of Quinazolinone Derivatives

Quinazolinone derivatives, including those with acetamide substituents similar to 2-(4-oxo-1(4H)-quinazolinyl)acetamide, demonstrate a wide spectrum of biological activities. Based on the properties of structurally similar compounds, the following activities are potentially relevant:

Anticancer Properties

Quinazolinone derivatives have shown promising anticancer activities through various mechanisms. Similar compounds like N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide have been investigated as potential inhibitors of enzymes involved in cancer progression. Compounds with related structures can act as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical targets in cancer therapy.

Antimicrobial Activity

Derivatives of quinazolinones exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research on similar compounds has demonstrated activity against organisms such as Staphylococcus aureus and Escherichia coli, with efficacy varying based on the specific structural features.

Table 4.1: Comparative Antimicrobial Activities of Quinazolinone Derivatives

MicroorganismActivity LevelStructural Features Enhancing Activity
Staphylococcus aureusModerate to goodElectron-withdrawing substituents on the phenyl ring
Escherichia coliVariableDependent on specific substituent patterns
Candida albicansMild to moderatePresence of lipophilic groups

Anti-inflammatory Effects

The quinazolinone scaffold is associated with anti-inflammatory properties, which may extend to 2-(4-oxo-1(4H)-quinazolinyl)acetamide. These effects are often mediated through inhibition of inflammatory pathways and enzymes involved in the inflammatory response.

Structure-Activity Relationship Considerations

The biological activity of 2-(4-oxo-1(4H)-quinazolinyl)acetamide would be influenced by:

  • The position of the acetamide substituent on the quinazolinone ring

  • The nature of any additional substituents on the amide nitrogen

  • The conformation adopted by the molecule, affecting its interaction with biological targets

Recent Research Developments

Synthetic Methodology Improvements

Recent research has focused on improving the synthesis of quinazolinone-acetamide derivatives. Studies have highlighted challenges in direct amidation reactions, leading to the development of alternative synthetic routes involving the activation of carboxylic acid intermediates before amide bond formation . These methodological improvements enhance the accessibility of compounds like 2-(4-oxo-1(4H)-quinazolinyl)acetamide for further study.

Structure-Activity Relationship Studies

Investigations into the relationship between structural features and biological activity have provided insights into optimizing quinazolinone derivatives. Research indicates that modifications to the quinazoline structure can enhance specific activities, such as antibacterial potency. These studies provide valuable guidance for the rational design of new quinazolinone-based compounds with improved properties.

Computational Studies

Computational approaches have been employed to predict the binding modes and interactions of quinazolinone derivatives with biological targets. These studies provide insights into the molecular mechanisms underlying the observed biological activities and guide further structural optimization.

Analytical Characterization

Spectroscopic Characterization

The characterization of 2-(4-oxo-1(4H)-quinazolinyl)acetamide and similar compounds typically involves a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For similar quinazolinone derivatives, 1H NMR and 13C NMR spectroscopy have been essential for structure confirmation. These techniques provide information about the connectivity of atoms and the presence of specific functional groups .

Infrared (IR) Spectroscopy

IR spectroscopy is valuable for identifying characteristic functional groups, including the C=O stretching vibrations of the amide and the quinazolinone carbonyl groups. These spectral features serve as diagnostic markers for confirming the structure of 2-(4-oxo-1(4H)-quinazolinyl)acetamide .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for assessing the purity and monitoring the synthesis of quinazolinone derivatives. These techniques provide valuable information about the compound's purity and can be used in combination with mass spectrometry for further structural confirmation.

Future Research Directions

Targeted Structural Modifications

Future research on 2-(4-oxo-1(4H)-quinazolinyl)acetamide could focus on systematic structural modifications to enhance specific biological activities. Potential modifications include:

  • Introduction of substituents on the quinazolinone ring system

  • Exploration of different amide derivatives

  • Incorporation of additional functional groups to improve pharmacokinetic properties

Mechanistic Studies

Further investigation into the mechanisms underlying the biological activities of quinazolinone derivatives would provide valuable insights for drug development. Studies focusing on the interaction of these compounds with specific biological targets could guide the rational design of more potent and selective agents.

Formulation and Delivery Systems

Research into formulation strategies and drug delivery systems could address potential challenges related to the solubility and bioavailability of 2-(4-oxo-1(4H)-quinazolinyl)acetamide and similar compounds, enhancing their practical application in pharmaceutical contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator